The compound is derived from nicotine, a well-known alkaloid found in tobacco plants. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately 190.2417 g/mol. It is often utilized in research as an impurity reference material and has potential applications in drug development due to its pharmacological properties .
The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through several methods, primarily focusing on the reaction of pyrrolidine derivatives with nicotinic acid or its derivatives.
The molecular structure of (R,S)-1-Methyl-3-nicotinoylpyrrolidine features:
CN1CCC(C1)C(=O)c2cccnc2
InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3
(R,S)-1-Methyl-3-nicotinoylpyrrolidine can participate in various chemical reactions:
The mechanism of action for (R,S)-1-Methyl-3-nicotinoylpyrrolidine involves its interaction with biological targets:
(R,S)-1-Methyl-3-nicotinoylpyrrolidine has diverse applications across various scientific domains:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1